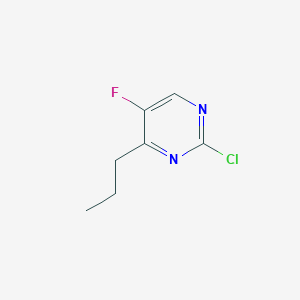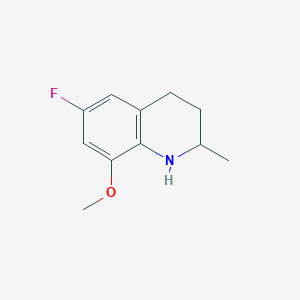
Ácido Marrón 354
Descripción general
Descripción
Acid Brown 354 is a useful research compound. Its molecular formula is C30H20N8Na2O12S2 and its molecular weight is 794.6 g/mol. The purity is usually 95%.
The exact mass of the compound Acid Brown 354 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acid Brown 354 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Brown 354 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de aguas residuales
Ácido Marrón 354 se utiliza en el estudio de los procesos de tratamiento de aguas residuales. Los investigadores han investigado el uso de nanofibras de acetato de celulosa aminizadas para la adsorción y eliminación de this compound de soluciones acuosas . La eficiencia de este proceso está influenciada por factores como la dosis de adsorbente, el pH, la temperatura y la concentración inicial del colorante. Las isotermas de adsorción y la cinética de este proceso son cruciales para comprender la interacción entre el colorante y el adsorbente, lo que tiene implicaciones para el diseño de sistemas de tratamiento de aguas residuales efectivos.
Industria textil
En la industria textil, el this compound se utiliza principalmente para teñir tejidos de lana e imprimir . Su aplicación se extiende a teñir cuero y sombrear la superficie del papel. Las propiedades del colorante lo hacen adecuado para crear colores duraderos y vibrantes en varios sustratos, lo cual es esencial para los productos textiles que requieren alta solidez al color y atractivo estético.
Ciencias ambientales
El impacto ambiental de los colorantes como el this compound es un área de investigación significativa. Los estudios se centran en la eliminación de estos colorantes de las aguas residuales, ya que representan un riesgo para la vida acuática y el medio ambiente debido a su naturaleza tóxica y carcinogénica . Comprender los mecanismos de eliminación de colorantes y el desarrollo de nuevos materiales para este propósito es vital para reducir la huella ambiental de los procesos industriales.
Industria alimentaria
Si bien el this compound en sí mismo puede no utilizarse directamente en la industria alimentaria, las metodologías desarrolladas para su adsorción y eliminación de las aguas residuales pueden adaptarse a la industria alimentaria, donde la eliminación de los colorantes sintéticos es una preocupación para la seguridad alimentaria . Los principios de adsorción de colorantes pueden informar el desarrollo de métodos de procesamiento de alimentos más seguros y sostenibles.
Cosmética
El this compound y colorantes similares encuentran aplicaciones en la industria cosmética, donde se utilizan para colorear productos . La seguridad y la estabilidad de estos colorantes son primordiales, ya que entran en contacto directo con la piel. La investigación sobre las propiedades del this compound puede conducir al desarrollo de alternativas más seguras y naturales para la pigmentación cosmética.
Curtido de cuero
El this compound es relevante en el contexto del curtido de cuero, donde los colorantes y pigmentos juegan un papel en la apariencia final de los artículos de cuero . La aplicación de this compound en el curtido de cuero se puede explorar para mejorar la riqueza del color y la uniformidad de los productos de cuero curtido.
Producción de pigmentos
En la producción de pigmentos, se estudian las propiedades del this compound para mejorar la calidad y los métodos de aplicación de los pigmentos . La investigación en este campo puede conducir a avances en la producción de pigmentos que sean más respetuosos con el medio ambiente y que tengan actividades biológicas mejoradas, como propiedades antioxidantes y anticancerígenas.
Mecanismo De Acción
Target of Action
Acid Brown 354 is primarily targeted for the removal of wastewater contaminants. It is particularly effective in adsorbing dyes, which are common pollutants in industrial wastewater . These dyes can be toxic, carcinogenic, and cause skin and eye irritation . The primary target of Acid Brown 354 is therefore the reduction of these harmful substances in wastewater to improve water quality and safety .
Mode of Action
The mode of action of Acid Brown 354 involves adsorption, a process where certain molecules are attracted to and accumulate on the surface of a material . In this case, Acid Brown 354 is adsorbed onto aminized cellulose acetate nanofibers . The bond between the dye and the adsorbent is strong, as indicated by the Freundlich model of adsorption isotherm with a correlation coefficient of 0.988 . This strong bond ensures the effective removal of the dye from the aqueous solution .
Biochemical Pathways
The dye molecules are attracted to and accumulate on the surface of the adsorbent, without any biochemical reactions or transformations .
Result of Action
The result of the action of Acid Brown 354 is the effective removal of dye from aqueous solutions. The removal efficiency of the dye declines by increasing the values of all parameters, including adsorbent dosage, pH, temperature, and initial concentration of dye . Maximum removal of dye is achieved in the presence of 0.1 g adsorbent, a pH of 2, and 10 mg/L of initial dye concentration at a temperature of 25 °C .
Action Environment
The action of Acid Brown 354 is influenced by several environmental factors. The pH, temperature, and initial concentration of dye all affect the adsorption capacity of Acid Brown 354 . The optimal conditions for maximum dye removal are a pH of 2, a temperature of 25 °C, and an initial dye concentration of 10 mg/L . These conditions suggest that Acid Brown 354 is most effective in acidic environments and at moderate temperatures .
Propiedades
IUPAC Name |
disodium;2-[4-[[2,4-dihydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N8O12S2.2Na/c39-26-14-13-25(35-33-19-5-1-17(2-6-19)31-23-11-9-21(37(41)42)15-27(23)51(45,46)47)30(40)29(26)36-34-20-7-3-18(4-8-20)32-24-12-10-22(38(43)44)16-28(24)52(48,49)50;;/h1-16,31-32,39-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVPMHHWPSYINH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N8Na2O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025977 | |
| Record name | C.I. Acid Brown 354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71799-43-4 | |
| Record name | Disodium 2,2'-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitrobenzenesulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Brown 354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino)]bis(5-nitrobenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1490462.png)





![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)



![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)


